![molecular formula C21H21N3O2 B2723113 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide CAS No. 1798411-87-6](/img/structure/B2723113.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

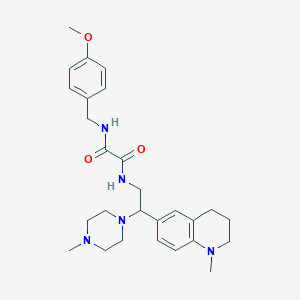

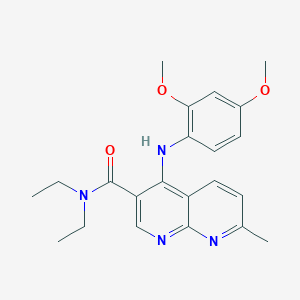

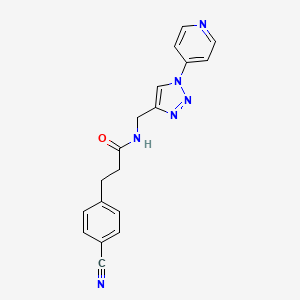

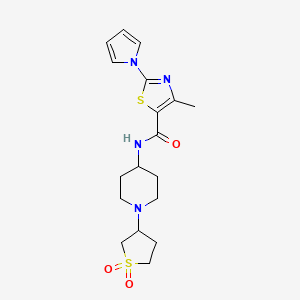

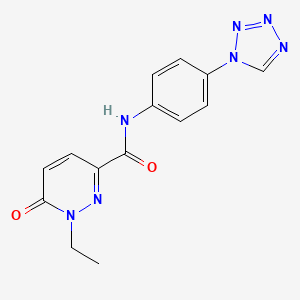

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide” is a compound that has been studied for its potential analgesic and anticancer activities . It is a benzoxazole clubbed 2-pyrrolidinone, which has been found to inhibit monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol .

Synthesis Analysis

The synthesis of this compound involves the use of 2-(benzo[d]oxazol-2-yl) aniline as a starting material . The final prototype compound exhibited specific IR bands at 1621 cm−1 (C=N of benzoxazole) and 1703 cm−1 (C=O of pyrrolidin-2-one) .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazole ring and a pyrrolidinone ring . The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. The pyrrolidinone ring is a five-membered lactam (a cyclic amide).科学的研究の応用

Synthesis and Structural Analysis

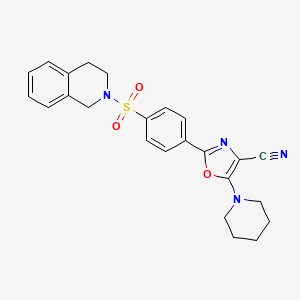

Synthesis Approaches : Research has led to the development of new methodologies for synthesizing cinnamamide derivatives, including N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide, which are often explored for their potential applications in medicinal chemistry and material science. One study outlines a novel approach to synthesize cinnamic acids directly from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, offering a pathway to cinnamamide derivatives (Chiriac, Tanasă, & Onciu, 2005).

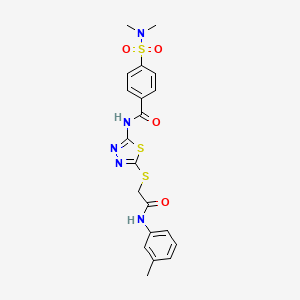

Antimicrobial Activity : Cinnamamide derivatives, including those structurally related to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that certain cinnamamide compounds display potent antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).

Chemical Reactions and Mechanisms : The exploration of cinnamamide derivatives includes investigations into their chemical reactivity and the mechanisms underlying their formation. For example, research into the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons has provided insights into the synthetic versatility of these compounds, enabling the creation of diverse dihydroquinolinones (Zhou, Guo, Wang, & Duan, 2014).

Antioxidant and Antifungal/Insecticidal Evaluation : The evaluation of cinnamamide derivatives for their antioxidant and antifungal/insecticidal activities has revealed promising applications. For instance, certain cinnamamide compounds derived from known antioxidants like ferulic and sinapinic acids have shown moderate antioxidant activity and effectiveness in preventing lipoperoxidation, highlighting their potential in medicinal and agricultural applications (Miranda & Hernández-Vázquez, 2015).

作用機序

The compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . By inhibiting this enzyme, the compound may affect the levels of endocannabinoids in the body, which could potentially have implications for pain and cancer treatment .

将来の方向性

The compound’s potential as an analgesic and anticancer agent suggests that it could be a promising area for future research . Further studies could explore its efficacy in different models of pain and cancer, and investigate its pharmacokinetics and potential side effects. Additionally, research could also focus on optimizing its synthesis process and exploring its interactions with other biological targets.

特性

IUPAC Name |

(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(13-12-16-7-2-1-3-8-16)22-15-17-9-6-14-24(17)21-23-18-10-4-5-11-19(18)26-21/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFBZSPZLKKYIE-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)

![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)

![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)

![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)

![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)